5-((6-(Methyl(tetrahydrofuran-2-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC15895142
Molecular Formula: C14H15N7O
Molecular Weight: 297.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N7O |
|---|---|
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | 5-[[6-[methyl(oxolan-2-yl)amino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C14H15N7O/c1-21(14-3-2-4-22-14)13-5-11(18-9-19-13)20-12-8-16-10(6-15)7-17-12/h5,7-9,14H,2-4H2,1H3,(H,17,18,19,20) |
| Standard InChI Key | WJTMLIOFDFRMPB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCCO1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The molecule consists of two aromatic heterocycles: a pyrazine ring and a pyrimidine ring. The pyrazine component features a carbonitrile group at the 2-position, while the pyrimidine ring is substituted at the 6-position with a methyl(tetrahydrofuran-2-yl)amino group. The tetrahydrofuran (THF) ring introduces a stereocenter at the 2-position, though specific enantiomeric data remain unreported .
Key Structural Metrics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.32 g/mol | |
| XLogP3-AA (Lipophilicity) | 1.3 | |
| Rotatable Bonds | 4 |
The SMILES notation \text{CN(C1CCCO1)C2=NC=NC(=C2)NC3=NC=C(N=C3)C#N} highlights the connectivity, with the THF oxygen potentially participating in hydrogen bonding .
Physicochemical Properties
Solubility and Stability
With a hydrogen bond acceptor count of 8 and a donor count of 1 , the compound exhibits moderate polarity. The THF moiety enhances solubility in organic solvents, while the carbonitrile group may limit aqueous solubility. Stability data suggest storage at 2–8°C to prevent degradation .
Applications and Regulatory Status
Pharmaceutical Development
Primary use cases include:
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Intermediate: For kinase inhibitors in oncology.
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Prototype Molecule: For structure-activity relationship (SAR) studies.
Future Research Directions
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Stereochemistry Effects: Resolve enantiomers and test bioactivity differences.
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Kinase Profiling: Screen against kinase panels to identify targets.
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Formulation Studies: Develop salt forms to enhance solubility.
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